molecular formula C13H11F2NO2S B5675945 N-(2,4-difluorophenyl)-4-methylbenzenesulfonamide

N-(2,4-difluorophenyl)-4-methylbenzenesulfonamide

Cat. No. B5675945
M. Wt: 283.30 g/mol
InChI Key: RYOBZNHFTXTAEN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves a multi-step process. For compounds similar to N-(2,4-difluorophenyl)-4-methylbenzenesulfonamide, a typical synthesis route starts with the treatment of a sulfonyl chloride with a primary amine, followed by the alkylation of the resulting sulfonamide. This method has been applied to various sulfonamides, demonstrating its versatility and efficiency in synthesizing substituted N-benzyl-4-methylbenzenesulfonamides, which are structurally related to the compound of interest (Stenfors & Ngassa, 2020).

Molecular Structure Analysis

Molecular structure analysis, including vibrational wavenumbers (FT-IR and Raman), NMR chemical shifts, and UV–vis. electronic absorption wavelengths, provides detailed insights into the geometry and electronic properties of sulfonamide compounds. Studies using DFT/B3LYP functional with a 6-311G(d,p) basis set have been conducted to understand the molecular structure of related compounds, revealing important features about their structural geometry and electronic transitions (Alaşalvar et al., 2018).

Chemical Reactions and Properties

Sulfonamides, including N-(2,4-difluorophenyl)-4-methylbenzenesulfonamide, participate in various chemical reactions, highlighting their reactivity and functional group transformations. Their ability to undergo smooth alkylation, demonstrated by reactions such as the Mitsunobu reaction, showcases their versatility in organic synthesis and the potential for further functionalization (Fukuyama, Jow, & Cheung, 1995).

Physical Properties Analysis

The crystal structure and physical properties of sulfonamide derivatives provide insights into their stability, solubility, and potential applications. Investigations into compounds like N-(12-amino-9,10-dihydro-9,10-ethanoanthracen-11-yl)-4-methylbenzenesulfonamide have revealed detailed information about their crystal packing, hydrogen bonding interactions, and supramolecular architecture, which are crucial for understanding the physical characteristics of similar compounds (Mague et al., 2014).

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Approaches : N-(2,4-difluorophenyl)-4-methylbenzenesulfonamide and related compounds have been synthesized through various methods. For example, a study details the synthesis of a similar sulfonamide molecule, highlighting the use of spectroscopic tools and computational studies for characterization (Murthy et al., 2018).
  • Crystallographic Analysis : Crystallographic studies are fundamental in understanding the structure of such compounds. Investigations into the crystal structure of related sulfonamide derivatives have been conducted, providing insights into their molecular configurations (Stenfors & Ngassa, 2020).

Chemical Properties and Interactions

  • Spectral and Electronic Properties : Detailed studies on the spectral and electronic properties of sulfonamide derivatives have been conducted. These studies involve examining the vibrational wave numbers and the electronic properties of the compounds, aiding in understanding their reactivity and stability (Mahmood et al., 2016).
  • Molecular Interactions : Research on the intermolecular interactions within crystals of similar sulfonamides has been explored. Such studies provide insights into the types of interactions stabilizing these compounds in their solid-state forms (Mague et al., 2014).

Potential Biological Applications

  • Antimycobacterial Agents : Certain sulfonamides with structures similar to N-(2,4-difluorophenyl)-4-methylbenzenesulfonamide have been evaluated as antimycobacterial agents, indicating a potential application in combating bacterial infections (Malwal et al., 2012).
  • Antibacterial and Antiproliferative Agents : Some derivatives of N-(2,4-difluorophenyl)-4-methylbenzenesulfonamide have been synthesized and tested for antibacterial and antiproliferative activities, suggesting their potential in medicinal chemistry and drug development (Abbasi et al., 2017).

properties

IUPAC Name

N-(2,4-difluorophenyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO2S/c1-9-2-5-11(6-3-9)19(17,18)16-13-7-4-10(14)8-12(13)15/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOBZNHFTXTAEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-4-methylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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